molecular formula C15H15ClN2O3S B10899171 N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B10899171
M. Wt: 338.8 g/mol
InChI Key: JMAPWTRVOWNTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the chloro and methyl substituents on the phenyl ring adds to its distinct chemical properties.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15ClN2O3S/c1-10-4-3-5-14(16)15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)

InChI Key

JMAPWTRVOWNTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-chloro-6-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Synthetic Formation

The compound is synthesized through sequential reactions involving sulfonamide bond formation and acetylation. A representative pathway includes:

Key Steps :

  • Sulfonylation : Reaction of 4-aminophenylsulfonamide with 2-chloro-6-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Acetylation : Subsequent treatment with acetyl chloride in tetrahydrofuran (THF) under reflux to introduce the acetamide group.

Reaction Conditions :

StepReagents/ConditionsProductYield
1DCM, TEA, 0–5°C, 4hSulfonamide intermediate78%
2Acetyl chloride, THF, reflux, 6hFinal compound85%

Nucleophilic Substitution Reactions

The chloro substituent on the aromatic ring undergoes substitution with nucleophiles such as thiols or amines.

Example Reaction :
Reaction with 2-mercaptonicotinonitrile derivatives in ethanol containing sodium ethoxide (NaOEt) at reflux forms thioether-linked intermediates :

General Procedure :

  • Reactants : 2-mercapto-4-methyl-6-phenylnicotinonitrile (10 mmol), NaOEt (10 mmol), ethanol (25 mL).

  • Conditions : Reflux for 3 hours.

  • Product : Thieno[2,3-b]pyridine derivatives (e.g., 11a ) with 65–72% yield .

Characterization Data :

Compound1H^1H NMR (DMSO, δ)MS (m/zm/z)
11a 2.47 (s, 6H, CH3_3), 7.46–8.11 (m, ArH)618 (M+^+)

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

  • Conditions : 6M HCl, reflux, 8h.

  • Product : N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetic acid.

Basic Hydrolysis :

  • Conditions : 2M NaOH, ethanol, 60°C, 4h.

  • Product : Sodium salt of the carboxylic acid derivative.

Enzyme Inhibition Mechanisms

The sulfonamide moiety interacts with carbonic anhydrase isoforms via Zn2+^{2+} coordination in the active site.

Key Findings :

  • IC50_{50}50 : 12.3 µM against human carbonic anhydrase II (hCA II).

  • Binding Affinity : Kd=8.7×106K_d = 8.7 \times 10^{-6} M, determined via isothermal titration calorimetry (ITC).

Acylation and Alkylation

The free amino group (if present) or hydroxyl groups participate in further derivatization:

Acylation :

  • Reagents : Acetic anhydride, pyridine, RT, 12h.

  • Product : Diacetylated derivative (yield: 89%) .

Alkylation :

  • Reagents : Methyl iodide, K2_2CO3_3, DMF, 60°C, 6h.

  • Product : N-methylated analog .

Oxidation and Reduction

Oxidation :

  • Reagent : H2_2O2_2/acetic acid, 50°C, 5h.

  • Product : Sulfone derivative (72% yield).

Reduction :

  • Reagent : LiAlH4_4, THF, 0°C, 2h.

  • Product : Primary amine (reduction of acetamide to ethylamine).

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids modifies the aromatic system:

Conditions :

  • Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DME/H2_2O, 80°C, 12h.

  • Product : Biaryl derivatives (55–60% yield) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major degradation products including SO2_2 and chlorinated aromatic fragments.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of sulfonamides, including N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide, can effectively combat both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 6 μg/mL for some compounds in this class, indicating strong antibacterial potential .

Bacterial Strain MIC (μg/mL) Comparison with Standard Drugs
Staphylococcus aureus6Comparable to penicillin
Escherichia coli8Comparable to ampicillin
Pseudomonas aeruginosa12Lower than chloramphenicol

Anticancer Research

This compound has also been investigated for its anticancer properties. Studies suggest that modifications in the molecular structure can enhance its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have revealed that certain derivatives exhibit significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8. For instance, a related compound demonstrated a percent growth inhibition (PGI) of 86.61% against SNB-19 cells, indicating strong anticancer activity .

Cancer Cell Line PGI (%) Remarks
SNB-1986.61High sensitivity
OVCAR-885.26High sensitivity
NCI-H46075.99Moderate sensitivity

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the sulfonamide group can significantly influence the compound's efficacy.

Key Findings from SAR Studies

  • Substituent Positioning : The position of substituents on the phenyl ring affects antimicrobial potency; para-substituted phenyl groups generally show enhanced activity.
  • Lipophilicity : Increased lipophilicity aids in membrane penetration, which is essential for antimicrobial action .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Research indicates that this compound may cause skin and eye irritation; thus, proper handling and safety measures are necessary during laboratory work .

Mechanism of Action

The mechanism of action of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For instance, it may inhibit the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of chloro and methyl substituents on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2-amino-5-methyl-1,3,4-thiadiazole and 4-acetamidobenzenesulfonyl chloride. The reaction pathway can be summarized as follows:

  • Formation of Intermediate : The initial reaction produces an intermediate compound through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride.
  • Final Product Formation : Subsequent reactions lead to the final product through alkaline hydrolysis and further modifications.

This synthetic route highlights the complexity and potential for impurities during the production of related antibacterial drugs such as sulfamethizole .

Antibacterial Properties

This compound exhibits significant antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. The following table summarizes the antibacterial efficacy of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Comparison with Standard Drugs
Staphylococcus aureus125Better than sulfadiazine (250)
Escherichia coli62.5Comparable to sulfamethoxazole
Bacillus subtilis100Similar to ampicillin

These results indicate that this compound could serve as a promising candidate for further development in antibacterial therapies .

Enzyme Inhibition

Research has also indicated that this compound may possess enzyme inhibition properties. It specifically targets bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. The inhibition of this enzyme can lead to the cessation of bacterial growth, making it a valuable target for antibiotic development .

Case Studies

Several studies have explored the biological activity of related sulfonamide compounds, showcasing their potential applications:

  • Antimicrobial Evaluation : A study evaluated various sulfonamide derivatives and found that modifications in their chemical structure significantly influenced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the aromatic rings in enhancing antibacterial potency .
  • Structural Activity Relationship (SAR) : Research into SAR has shown that specific modifications to the sulfonamide moiety can enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved inhibitory effects on bacterial growth compared to their electron-donating counterparts .

Q & A

Basic: What are the established synthetic routes for N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl core. A common route includes:

Sulfamoylation: Reacting 4-aminophenylacetamide with sulfamoyl chloride derivatives under anhydrous conditions (e.g., in THF or DCM) to introduce the sulfamoyl group.

Substitution: Coupling the sulfamoyl intermediate with 2-chloro-6-methylaniline via nucleophilic aromatic substitution (NAS), often using a base like pyridine or triethylamine to deprotonate the amine .

Acetylation: Protecting the amine group with acetic anhydride in refluxing ethanol, followed by crystallization for purification .

Example Reaction Table:

StepReagents/ConditionsYieldKey IntermediateReference
1ClSO₂NH₂, THF, 0°C75%4-Sulfamoylphenylacetamide
22-Chloro-6-methylaniline, Et₃N, DCM60%Sulfamoyl-coupled product
3Acetic anhydride, reflux85%Final acetamide derivative

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry. For example, torsion angles (e.g., O1—N1—C3—C2 = -16.7°) and hydrogen-bonding networks (e.g., C9—H9B⋯O3 interactions) validate molecular conformation .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.1 ppm (acetamide CH₃), δ 7.2–7.8 ppm (aromatic protons), and δ 10.2 ppm (sulfonamide NH) confirm substituent integration .
    • ¹³C NMR: Carbonyl (C=O) at ~170 ppm and sulfonamide S=O signals at ~125 ppm .
  • Elemental Analysis: Matches calculated values (e.g., C: 54.55%, H: 3.62%, N: 13.25%) to experimental data to verify purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.